molecular formula C6H11NO2S B11943792 [1,3]Thiazinane-4-carboxylic acid, 3-methyl- CAS No. 319475-11-1

[1,3]Thiazinane-4-carboxylic acid, 3-methyl-

Cat. No.: B11943792
CAS No.: 319475-11-1
M. Wt: 161.22 g/mol
InChI Key: DAVSGXHEXWVXKH-UHFFFAOYSA-N
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Description

[1,3]Thiazinane-4-carboxylic acid, 3-methyl- is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]Thiazinane-4-carboxylic acid, 3-methyl- typically involves the reaction of homocysteine thiolactone with formaldehyde. This reaction occurs in an aqueous environment, forming the substituted thiazinane carboxylic acid . The reaction conditions often include the presence of a catalyst, such as pyridine, and the use of isobutyl chloroformate for chemical derivatization .

Industrial Production Methods

Industrial production methods for [1,3]Thiazinane-4-carboxylic acid, 3-methyl- are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

[1,3]Thiazinane-4-carboxylic acid, 3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of [1,3]Thiazinane-4-carboxylic acid, 3-methyl-.

Scientific Research Applications

[1,3]Thiazinane-4-carboxylic acid, 3-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of [1,3]Thiazinane-4-carboxylic acid, 3-methyl- involves its interaction with molecular targets and pathways within biological systems. The compound can form adducts with aldehydes, such as formaldehyde, through nucleophilic addition reactions. This interaction can affect various metabolic pathways and potentially influence cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,3]Thiazinane-4-carboxylic acid, 3-methyl- is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in its ring structure.

Properties

CAS No.

319475-11-1

Molecular Formula

C6H11NO2S

Molecular Weight

161.22 g/mol

IUPAC Name

3-methyl-1,3-thiazinane-4-carboxylic acid

InChI

InChI=1S/C6H11NO2S/c1-7-4-10-3-2-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)

InChI Key

DAVSGXHEXWVXKH-UHFFFAOYSA-N

Canonical SMILES

CN1CSCCC1C(=O)O

Origin of Product

United States

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